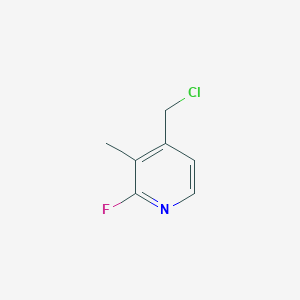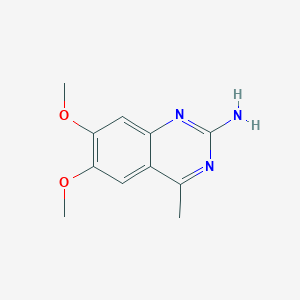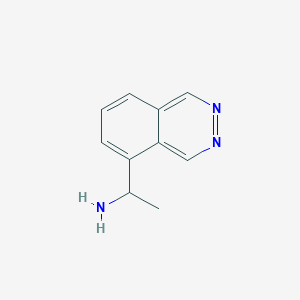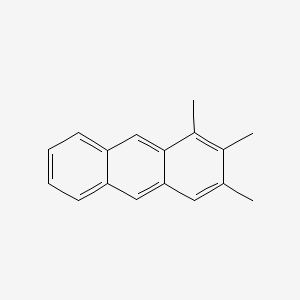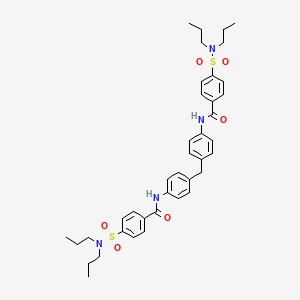
N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide): is a complex organic compound characterized by its unique structure, which includes methylene bridges, phenylene groups, and dipropylsulfamoyl benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of Intermediate Benzamides: The initial step involves the synthesis of 4-(N,N-dipropylsulfamoyl)benzamide through the reaction of 4-aminobenzamide with dipropylamine and a sulfonyl chloride reagent under basic conditions.
Coupling Reaction: The intermediate benzamides are then coupled with methylenebis(4,1-phenylene) through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials with specific properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dimethylsulfamoyl)benzamide)
- N,N’-(ethylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide)
- N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-diethylsulfamoyl)benzamide)
Uniqueness
N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) is unique due to the presence of dipropylsulfamoyl groups, which may impart specific chemical and physical properties. These properties could include enhanced solubility, stability, or specific interactions with biological targets, distinguishing it from similar compounds with different alkyl groups.
Properties
Molecular Formula |
C39H48N4O6S2 |
|---|---|
Molecular Weight |
733.0 g/mol |
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-[[4-[[4-(dipropylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C39H48N4O6S2/c1-5-25-42(26-6-2)50(46,47)36-21-13-32(14-22-36)38(44)40-34-17-9-30(10-18-34)29-31-11-19-35(20-12-31)41-39(45)33-15-23-37(24-16-33)51(48,49)43(27-7-3)28-8-4/h9-24H,5-8,25-29H2,1-4H3,(H,40,44)(H,41,45) |
InChI Key |
ANFJXUIFBFCDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)






